molecular formula C5H4Cl4O B13570283 (3E)-3,5,5,5-tetrachloropent-3-en-2-one

(3E)-3,5,5,5-tetrachloropent-3-en-2-one

Cat. No.: B13570283
M. Wt: 221.9 g/mol
InChI Key: JRCQIRHHZXHWLB-DUXPYHPUSA-N
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Description

(3E)-3,5,5,5-tetrachloropent-3-en-2-one is an organic compound characterized by the presence of four chlorine atoms and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3,5,5,5-tetrachloropent-3-en-2-one typically involves the chlorination of pent-3-en-2-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3,5,5,5-tetrachloropent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or fully dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated alkanes or alkenes. Substitution reactions can result in the formation of alcohols, amines, or other substituted derivatives.

Scientific Research Applications

(3E)-3,5,5,5-tetrachloropent-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into various molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (3E)-3,5,5,5-tetrachloropent-3-en-2-one exerts its effects involves interactions with various molecular targets. The compound’s chlorine atoms can participate in electrophilic reactions, making it a potent electrophile. This property allows it to react with nucleophiles in biological systems, potentially disrupting cellular processes. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    (3E,7E)-homofarnesic acid: Another compound with multiple chlorine atoms and a double bond, used in similar applications.

    (3E,7E)-homofarnesol: A related compound with similar chemical properties and applications.

Uniqueness

(3E)-3,5,5,5-tetrachloropent-3-en-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a double bond

Properties

Molecular Formula

C5H4Cl4O

Molecular Weight

221.9 g/mol

IUPAC Name

(E)-3,5,5,5-tetrachloropent-3-en-2-one

InChI

InChI=1S/C5H4Cl4O/c1-3(10)4(6)2-5(7,8)9/h2H,1H3/b4-2+

InChI Key

JRCQIRHHZXHWLB-DUXPYHPUSA-N

Isomeric SMILES

CC(=O)/C(=C\C(Cl)(Cl)Cl)/Cl

Canonical SMILES

CC(=O)C(=CC(Cl)(Cl)Cl)Cl

Origin of Product

United States

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